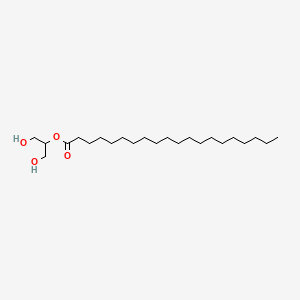

2-Hydroxy-1-(hydroxymethyl)ethyl icosanoate

Descripción general

Descripción

2-Hydroxy-1-(hydroxymethyl)ethyl icosanoate is a chemical compound with the molecular formula C23H46O4 It is an ester derived from icosanoic acid and glycerol

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-(hydroxymethyl)ethyl icosanoate typically involves the esterification of icosanoic acid with glycerol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 100-150°C to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of immobilized catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxy-1-(hydroxymethyl)ethyl icosanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.

Reduction: The ester functional group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for substitution reactions.

Major Products Formed

Oxidation: The major products include aldehydes or ketones, depending on the specific reaction conditions.

Reduction: The reduction of the ester group yields primary or secondary alcohols.

Substitution: Substitution reactions can lead to the formation of ethers or other substituted derivatives.

Aplicaciones Científicas De Investigación

2-Hydroxy-1-(hydroxymethyl)ethyl icosanoate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and cellular membranes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and bioactive compounds.

Industry: It is used in the formulation of cosmetics, lubricants, and surfactants due to its unique physicochemical properties.

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-1-(hydroxymethyl)ethyl icosanoate involves its interaction with molecular targets such as enzymes and cellular membranes. The hydroxyl and ester functional groups play a crucial role in these interactions, influencing the compound’s solubility, reactivity, and biological activity. The pathways involved may include ester hydrolysis, oxidation-reduction reactions, and nucleophilic substitution.

Comparación Con Compuestos Similares

Similar Compounds

Dodecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester: Similar in structure but with a shorter carbon chain.

Hexadecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester:

9,12-Octadecadienoic acid (Z,Z)-, 2-hydroxy-1-(hydroxymethyl)ethyl ester: Contains unsaturated bonds in the carbon chain.

Uniqueness

2-Hydroxy-1-(hydroxymethyl)ethyl icosanoate is unique due to its long carbon chain (20 carbons), which imparts distinct physicochemical properties such as higher melting point, increased hydrophobicity, and specific interactions with biological membranes. These properties make it suitable for specialized applications in various fields.

Propiedades

IUPAC Name |

1,3-dihydroxypropan-2-yl icosanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h22,24-25H,2-21H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECCPKLXQUOWMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OC(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | MG(0:0/20:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011542 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

55334-78-6 | |

| Record name | 2-Eicosanoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055334786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-EICOSANOYLGLYCEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D3IWB5EZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methylphenyl)-2-{3-[(3-methylphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14162170.png)

![5-[(Z)-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B14162186.png)

![Tert-butyl 3-amino-6-tert-butyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B14162216.png)

![5-[(Z)-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B14162226.png)

![5,6-Dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B14162232.png)

![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B14162243.png)

![tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene](/img/structure/B14162262.png)